molecular formula C7H9N5 B1587741 N,N-dimethyl-7H-purin-2-amine CAS No. 37432-21-6

N,N-dimethyl-7H-purin-2-amine

Cat. No. B1587741
CAS RN: 37432-21-6
M. Wt: 163.18 g/mol
InChI Key: BXJVBCCMZKYRGE-UHFFFAOYSA-N
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Description

N,N-dimethyl-7H-purin-2-amine, also known as N,N-Dimethyladenine, is a chemical compound with the molecular weight of 163.18 . It has the IUPAC name N,N-dimethyl-7H-purin-2-amine .


Molecular Structure Analysis

The InChI code for N,N-dimethyl-7H-purin-2-amine is 1S/C7H9N5/c1-12(2)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11) . This indicates that the molecule consists of a purine ring with two methyl groups attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

N,N-dimethyl-7H-purin-2-amine has a molecular weight of 163.180 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Catalytic Applications in Biomass Conversion

N,N-dimethyl-7H-purin-2-amine, as part of the broader category of amines, plays a significant role in the catalytic conversion of biomass-based alcohols. Amines are vital intermediates in chemical industries, used in the manufacture of diverse products such as pharmaceuticals, detergents, and polymers. The conversion process often involves reactions like hydroamination and reductive amination, where N,N-dimethyl amines are produced as byproducts or intermediates (Pera‐Titus & Shi, 2014).

Amide Synthesis

In the synthesis of amides, compounds like N,N-dimethyl-7H-purin-2-amine are used. The process involves the direct amidation of carboxylic acids with amines, where N,N-dimethyl-7H-purin-2-amine could act as a reagent or catalyst. This process is crucial in the synthesis of N-protected amino acids, which have applications in pharmaceutical and material sciences (Lanigan, Starkov, & Sheppard, 2013).

Molecular Recognition and Functionalization

N,N-dimethyl-7H-purin-2-amine demonstrates unique properties in molecular recognition and functionalization. For instance, its purine moiety can direct C-H bond activation, an essential process in organic synthesis. This capability is used in selective C-H functionalization of aryl compounds, contributing to advancements in synthetic chemistry (Kim et al., 2014).

Atmospheric Chemistry

In atmospheric chemistry, amines like N,N-dimethyl-7H-purin-2-amine enhance sulfuric acid-water nucleation more effectively than ammonia. This property is significant in understanding atmospheric processes and the formation of aerosols, which have implications for climate modeling and pollution studies (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

RNA Sequencing

In the field of molecular biology, N,N-dimethyl-7H-purin-2-amine is used in RNA sequencing methodologies. The compound participates in chemical reactions that allow for the direct sequencing of RNA, a crucial technique in genetic research and diagnostics (Peattie, 1979).

Environmental Applications

Environmental studies utilize N,N-dimethyl-7H-purin-2-amine in the analysis of marine sediments. Aliphatic amines, including compounds like N,N-dimethyl-7H-purin-2-amine, are investigated for their role in the nitrogen cycle and their presence in marine ecosystems, which is vital for understanding marine biochemistry (Lee & Olson, 1984).

Chemical Synthesis and Industrial Applications

N,N-dimethyl-7H-purin-2-amine is used in the synthesis of various industrial and chemical products. For instance, it is involved in the N,N-dimethylation of amines and nitro compounds, a process significant in the production of dyes, pharmaceuticals, and agrochemicals (Zhang, Zhang, Deng, & Shi, 2015).

properties

IUPAC Name

N,N-dimethyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJVBCCMZKYRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401832
Record name N,N-dimethyl-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-7H-purin-2-amine

CAS RN

37432-21-6
Record name 37432-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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